3-Hydroxy-2-(isopropylamino)-3-methylbutyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid is an organic compound with a unique structure that includes a hydroxyl group, an isopropylamino group, and a methyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methylbutyric acid and isopropylamine.
Amination: The isopropylamino group is introduced through an amination reaction, where isopropylamine is reacted with the hydroxylated intermediate under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl or amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting biochemical processes.
Comparison with Similar Compounds
- 3-Hydroxy-2-(methylamino)-3-methylbutyric acid
- 3-Hydroxy-2-(ethylamino)-3-methylbutyric acid
- 3-Hydroxy-2-(propylamino)-3-methylbutyric acid
Comparison: 3-Hydroxy-2-(isopropylamino)-3-methylbutyric acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
Properties
CAS No. |
2006276-80-6 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-5(2)9-6(7(10)11)8(3,4)12/h5-6,9,12H,1-4H3,(H,10,11) |
InChI Key |
RZWAGMCLPMSQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C(=O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.